1-(4-Methoxyphenyl)pyridin-2(1H)-one
CAS No.: 725256-40-6
VCID: VC20753331
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(4-Methoxyphenyl)pyridin-2(1H)-one is a synthetic organic compound with a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol . It is identified by the CAS number 725256-40-6 and PubChem CID 12191385 . This compound belongs to the class of pyridinones, which are known for their diverse biological activities and applications in pharmaceutical research. Synthesis and ApplicationsWhile specific synthesis methods for 1-(4-Methoxyphenyl)pyridin-2(1H)-one are not detailed in the available literature, compounds with similar structures are often synthesized through condensation reactions involving pyridinone precursors and aromatic aldehydes or ketones. The compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . Related Compounds and Biological ActivitiesCompounds with similar structures to 1-(4-Methoxyphenyl)pyridin-2(1H)-one, such as those incorporating p-methoxyphenyl groups, have been studied for their biological activities. For instance, p-methoxyphenyl moieties are used in factor Xa inhibitors, which are anticoagulant drugs. These compounds exhibit high potency and selectivity in binding to factor Xa, contributing to their therapeutic efficacy . Patents and Intellectual PropertyPatents related to compounds with similar structures, such as those involving p-methoxyphenyl groups in pyrazolo[3,4-c]pyridine derivatives, highlight the interest in these compounds for pharmaceutical applications. These patents often focus on novel intermediates and polymorphs that can be used in drug development processes . |
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CAS No. | 725256-40-6 |
Product Name | 1-(4-Methoxyphenyl)pyridin-2(1H)-one |
Molecular Formula | C12H11NO2 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)pyridin-2-one |
Standard InChI | InChI=1S/C12H11NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h2-9H,1H3 |
Standard InChIKey | XPOAQLWTRJJVPO-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C=CC=CC2=O |
Canonical SMILES | COC1=CC=C(C=C1)N2C=CC=CC2=O |
Synonyms | 1-(4-Methoxyphenyl)-2(1H)-pyridinone; |
PubChem Compound | 12191385 |
Last Modified | Feb 18 2024 |
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